molecular formula C13H16N6O2S3 B2399272 N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1226431-60-2

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2399272
CAS RN: 1226431-60-2
M. Wt: 384.49
InChI Key: VZUVLSCCWUYCQH-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements. One of them is usually carbon, and the other can be any element other than carbon (hetero-atom), such as nitrogen, oxygen, or sulfur .


Synthesis Analysis

The synthesis of such compounds often involves reactions like cyclization, where a molecule is transformed into a cyclic compound . Other common reactions include the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition of alkynes .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including X-ray diffraction, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied, depending on the specific functional groups present in the molecule. Common reactions for compounds containing amine groups, for example, include substitution reactions with alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques. These properties are often influenced by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and spectral characteristics of compounds involving thiadiazole and related heterocycles. For example, studies have detailed the synthesis processes of carboxamides and thiadiazoles, showcasing the methods for creating these compounds with potential for further application in medicinal chemistry and material sciences (Zadorozhnii et al., 2019). These methodologies often involve cyclization reactions and the use of specific reagents to introduce or modify thiadiazole structures, which are critical for the development of compounds with desired physical and chemical properties.

Biological Activities

Compounds containing thiadiazole structures are extensively studied for their biological activities. For instance, research on novel thiadiazole derivatives has demonstrated significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Such studies underscore the potential of thiadiazole-containing compounds in developing new therapeutic agents. The synthesis of new derivatives and their evaluation in biological assays contribute to the understanding of structure-activity relationships and the optimization of bioactive compounds (Gomha et al., 2017).

Antimicrobial and Anticancer Applications

Specific investigations into the antimicrobial and anticancer activities of thiadiazole derivatives highlight the versatility of these compounds in addressing various health challenges. Research focusing on the design, synthesis, and evaluation of these compounds against a range of pathogens and cancer cell lines provides valuable insights into their potential clinical applications. Such studies are crucial for identifying promising candidates for further development into therapeutic drugs (Tiwari et al., 2017).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it’s likely that the compound is metabolized in the liver, potentially involving cytochrome P450 enzymes. The compound’s bioavailability, distribution, and excretion patterns would need to be determined through further pharmacokinetic studies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by pH due to the presence of ionizable groups in its structure. Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Information about a compound’s toxicity, flammability, and potential health effects can often be found in its Safety Data Sheet (SDS) .

Future Directions

The future directions for research on a compound often depend on its potential applications. For example, if a compound shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S3/c1-7-10(24-19-16-7)11(21)15-12-17-18-13(23-12)22-6-9(20)14-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,14,20)(H,15,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUVLSCCWUYCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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